molecular formula C14H10F2O3 B5092940 5-(3,5-Difluorophenyl)-2-methoxybenzoic acid

5-(3,5-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B5092940
M. Wt: 264.22 g/mol
InChI Key: WNCZXLYXRJUARR-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzoic acid moiety

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-3-2-8(6-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCZXLYXRJUARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-2-methoxybenzoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(3,5-Difluorophenyl)-2-carboxybenzoic acid.

    Reduction: 5-(3,5-Difluorocyclohexyl)-2-methoxybenzoic acid.

    Substitution: 5-(3,5-Diaminophenyl)-2-methoxybenzoic acid or 5-(3,5-Dithiophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity to these targets, while the methoxybenzoic acid moiety can modulate the compound’s overall activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a difluorophenyl group and a methoxybenzoic acid moiety. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The difluorophenyl group enhances the compound’s stability and reactivity, while the methoxybenzoic acid moiety provides additional functionalization possibilities.

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